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An In-depth Technical Guide to N-Cyclohexylacetamide

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Compound of Interest		
Compound Name:	N-Cyclohexylacetamide	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **N-Cyclohexylacetamide**, a chemical compound utilized in various research and development sectors, including medicinal chemistry and pharmacology.[1] The document details its core physicochemical properties, experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic pathway.

Core Compound Data

N-Cyclohexylacetamide is a white solid organic compound featuring an amide functional group attached to a cyclohexyl ring.[1] Its fundamental properties are summarized below.



Property	Value	Source
Molecular Formula	C ₈ H ₁₅ NO	[1][2][3][4][5]
Molecular Weight	141.21 g/mol	[1][2][3]
IUPAC Name	N-cyclohexylacetamide	[1][2]
CAS Number	1124-53-4	[1][2][3]
Canonical SMILES	CC(=O)NC1CCCC1	[1][5]
Melting Point	101-103 °C	[4]
Boiling Point	160-161 °C (at 15 mmHg)	[4]
Topological Polar Surface Area	29.1 Ų	[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of **N-Cyclohexylacetamide** are critical for its application in research and development.

Synthesis Protocols

Two common methods for the synthesis of **N-Cyclohexylacetamide** are outlined below.

Method 1: From Cyclohexylamine and Acetic Anhydride

This is a primary method involving a condensation reaction.[1]

- Reactants: Cyclohexylamine and Acetic Anhydride.
- Reaction Type: Nucleophilic Acyl Substitution.
- Procedure:
 - The reaction is typically conducted under mild conditions, often at room temperature.[1]
 - Acetic anhydride serves as the acetylating agent, reacting with cyclohexylamine to form the amide bond.[1]



- For industrial-scale synthesis, the process can be optimized using catalysts like Fe³⁺montmorillonite in a toluene solvent.[1]
- The reaction temperature in catalyzed systems may range from 100-160°C to achieve yields between 68-75%.[1]

Method 2: From Acetamide and Bromocyclohexane

This method provides an alternative pathway to the target compound.[6]

- Reactants: Acetamide, Bromocyclohexane, and an ion-exchange resin (e.g., MP-500).[6]
- Solvent: Nitroethane.[6]
- Procedure:
 - Add 12 g of acetamide, 105 g of the ion-exchange resin, and 41 g of bromocyclohexane to 200 ml of nitroethane.[6]
 - Heat the mixture to 60°C and stir for 5 hours.[6]
 - After the reaction is complete, filter off the ion-exchange resin.
 - Distill the filtrate under reduced pressure to remove the solvent and any unreacted starting materials.[6]
 - Recrystallize the resulting residue from petroleum ether to obtain pure N-cyclohexylacetamide. A yield of 57% has been reported with this method.[6]

Analytical Protocol: Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity of **N-Cyclohexylacetamide**.[7]

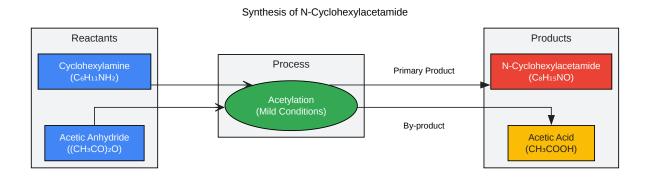
- Technique: Reverse-Phase HPLC.[7]
- Stationary Phase: A Newcrom R1 column is suitable for this analysis.
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[7]



- Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.
- Application: This method can be scaled for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of **N- Cyclohexylacetamide** from cyclohexylamine and acetic anhydride, which is a common and efficient laboratory and industrial method.[1]



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Caption: Synthetic pathway of **N-Cyclohexylacetamide** via acetylation.

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